molecular formula C9H10N2O4 B13101522 (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate

Cat. No.: B13101522
M. Wt: 210.19 g/mol
InChI Key: CLTQMIJFRLDBCW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate (CAS 55520-60-0) is a high-value uracil-based building block in organic synthesis and medicinal chemistry. This compound features a reactive acrylate moiety conjugated with a tetrahydropyrimidinedione ring, making it a versatile intermediate for constructing complex heterocyclic systems. Its primary research application is as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key intermediate in the multi-step production of Ribociclib, a cyclin-dependent kinase (CDK) inhibitor used in the treatment of advanced breast cancer . The synthetic utility of this compound is demonstrated through its use in Wittig reactions and subsequent cyclization processes to form the pyrrolopyrimidine core structure found in Ribociclib and related compounds . With a molecular formula of C9H10N2O4 and a molecular weight of 210.19 g/mol , it is characterized by its high purity and is typically supplied as a solid. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for direct human or animal diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl (E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O4/c1-2-15-7(12)4-3-6-5-10-9(14)11-8(6)13/h3-5H,2H2,1H3,(H2,10,11,13,14)/b4-3+

InChI Key

CLTQMIJFRLDBCW-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CNC(=O)NC1=O

Canonical SMILES

CCOC(=O)C=CC1=CNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate typically involves the reaction of ethyl acrylate with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and high-throughput screening can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific target and pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key distinction from analogs lies in its acrylate ester group. Below is a comparative analysis with similar compounds from the literature:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent/Functional Group Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate Acrylate ester (E-configuration) Not reported Not reported Expected: Ester C=O (~1700 cm⁻¹), conjugated C=C (~1630 cm⁻¹), pyrimidine dione C=O (~1670 cm⁻¹)
N-(6-Amino-3-ethyl-pyrimidin-5-yl)benzamide (Compound 36, ) Benzamide >320 87 Amide C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹)
1-(2,4-Dioxopyrimidin-5-yl)-3-phenylthiourea (Compound 3a, ) Thiourea 340–342 84 Thiourea C=S (~1250 cm⁻¹), N–H (~3200 cm⁻¹)
Ethyl 2-(2,4-dioxopyrimidin-5-yl)acetate () Acetate ester Not reported Not reported Ester C=O (~1730 cm⁻¹), CH₂–COO (~2900 cm⁻¹)
(E)-2-Cyano-3-(dimethylamino)-N-(2,4-dioxopyrimidin-5-yl)acrylamide (Compound 4, ) Cyanoacrylamide Not reported Not reported Cyano (C≡N, ~2200 cm⁻¹), conjugated C=C (~1600 cm⁻¹)

Key Differences in Reactivity and Stability

  • Ester vs. Amide/Thiourea Groups : The acrylate ester in the target compound is more hydrolytically labile compared to amides (e.g., Compound 36) or thioureas (e.g., Compound 3a), which exhibit greater stability due to resonance stabilization and hydrogen bonding .
  • Conjugation Effects : The E-acrylate’s conjugated system enhances electrophilicity at the β-carbon, making it reactive toward nucleophiles like amines or thiols. This contrasts with the saturated acetate ester in , which lacks such reactivity .

Biological Activity

(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate is a compound derived from the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which is a multi-component reaction that combines an aldehyde, urea or thiourea, and ethyl acetoacetate under acidic conditions. Recent advancements have highlighted environmentally friendly methods using green catalysts like formic acid to enhance yield and reduce toxic byproducts .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that compounds containing the tetrahydropyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been tested against various bacterial strains and fungi with promising results . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity. This is crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been attributed to the presence of dioxo groups in its structure .

Anticancer Potential

Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. The compound has shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and cell cycle arrest. For example, it has been reported to affect signaling pathways involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Zhang et al. (2015)Investigated the synthesis of tetrahydropyrimidines and their antimicrobial activity against E. coli and S. aureus. The results indicated a significant reduction in bacterial growth with certain derivatives .
Rao Jetti et al. (2017)Focused on the synthesis of various tetrahydropyrimidine derivatives and their antioxidant activities. The study highlighted that compounds with more hydroxyl groups exhibited enhanced radical scavenging ability .
Mohamadpour et al. (2020)Evaluated the anticancer effects of tetrahydropyrimidine derivatives on human cancer cell lines. Results showed that specific derivatives induced apoptosis in breast cancer cells through mitochondrial pathways .

The biological effects of this compound can be attributed to its structural features:

  • Inhibition of Enzymatic Activity : The dioxo groups may interact with enzyme active sites or cofactors.
  • Cell Membrane Disruption : The lipophilic nature aids in permeating microbial membranes.
  • Signaling Pathway Modulation : The compound may influence pathways such as MAPK or PI3K/Akt involved in cell survival and proliferation.

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